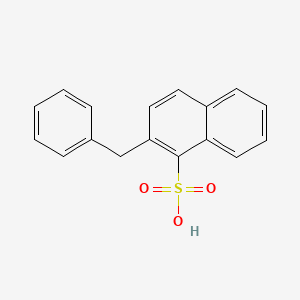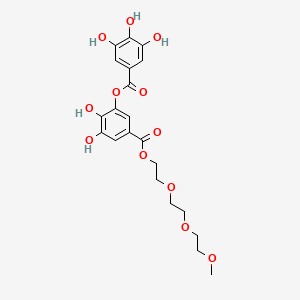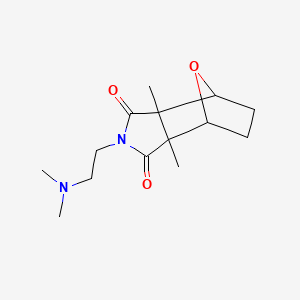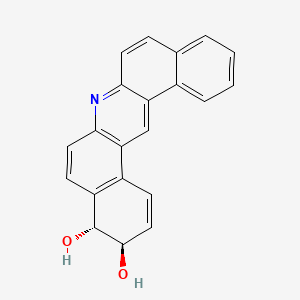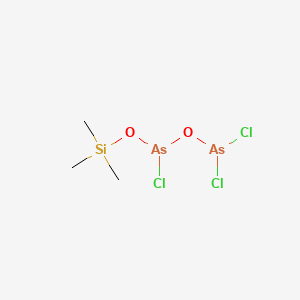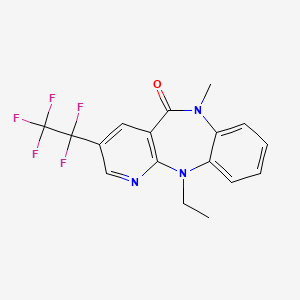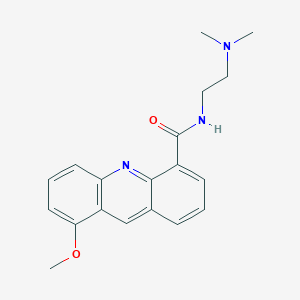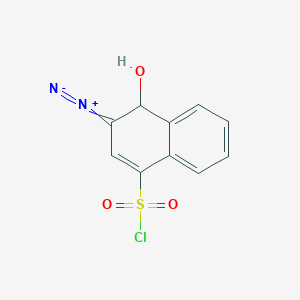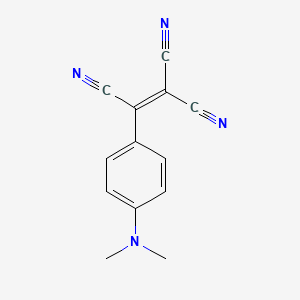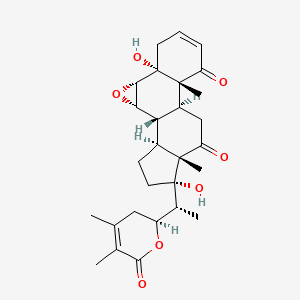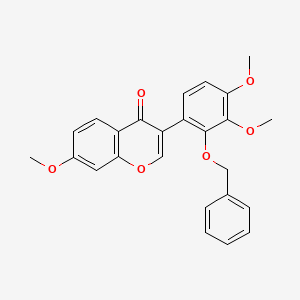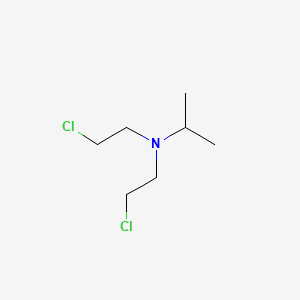
2-Propanamine, N,N-bis(2-chloroethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(2-chloroethyl)propan-2-amine is a chemical compound with the molecular formula C7H15Cl2N. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chloroethyl groups attached to a propan-2-amine backbone, making it a versatile reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-bis(2-chloroethyl)propan-2-amine can be synthesized through the reaction of diethanolamine with thionyl chloride. The process involves dissolving thionyl chloride in chloroform and adding a mixture of diethanolamine and chloroform at temperatures below 0°C. The reaction mixture is then stirred at room temperature and heated to 60-65°C to precipitate the product .
Industrial Production Methods
In industrial settings, the synthesis of N,N-bis(2-chloroethyl)propan-2-amine follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The final product is typically purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-chloroethyl)propan-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield secondary or tertiary amines, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
N,N-bis(2-chloroethyl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce chloroethyl groups into molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N,N-bis(2-chloroethyl)propan-2-amine involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This alkylating property allows it to interact with DNA, proteins, and other cellular components, leading to potential therapeutic effects. The molecular targets and pathways involved include DNA cross-linking and inhibition of DNA replication .
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl)amine hydrochloride: Similar in structure but with different applications and properties.
Cyclophosphamide: A well-known alkylating agent used in cancer therapy, which shares some mechanistic similarities with N,N-bis(2-chloroethyl)propan-2-amine.
Uniqueness
N,N-bis(2-chloroethyl)propan-2-amine is unique due to its specific structure, which allows for versatile applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research .
Properties
CAS No. |
619-34-1 |
|---|---|
Molecular Formula |
C7H15Cl2N |
Molecular Weight |
184.10 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)propan-2-amine |
InChI |
InChI=1S/C7H15Cl2N/c1-7(2)10(5-3-8)6-4-9/h7H,3-6H2,1-2H3 |
InChI Key |
WAEDMQMDOHQPFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



